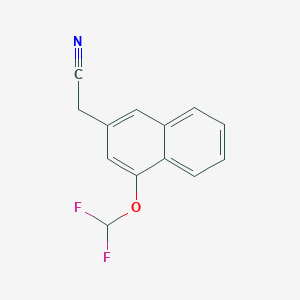
1-(Difluoromethoxy)naphthalene-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)naphthalene-3-acetonitrile is a chemical compound with the molecular formula C13H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetonitrile typically involves the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to introduce the acetonitrile group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)naphthalene-3-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)naphthalene-3-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The acetonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Methoxy)naphthalene-3-acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Trifluoromethoxy)naphthalene-3-acetonitrile: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.
1-(Difluoromethoxy)naphthalene-2-acetonitrile: The acetonitrile group is at the 2-position instead of the 3-position.
Uniqueness: 1-(Difluoromethoxy)naphthalene-3-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C13H9F2NO |
|---|---|
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
2-[4-(difluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-8-9(5-6-16)7-10-3-1-2-4-11(10)12/h1-4,7-8,13H,5H2 |
InChI-Schlüssel |
QLWADGGHEGHLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


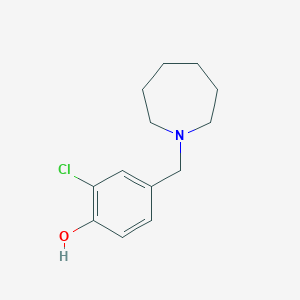

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)

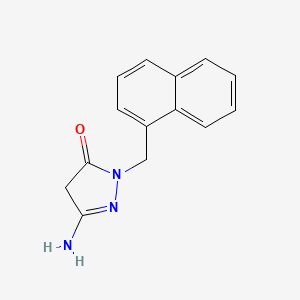
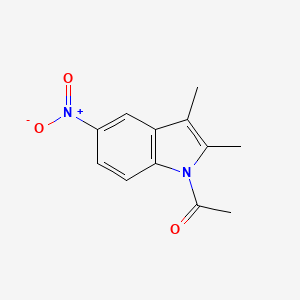
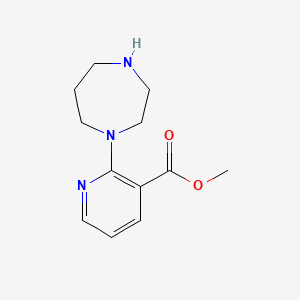
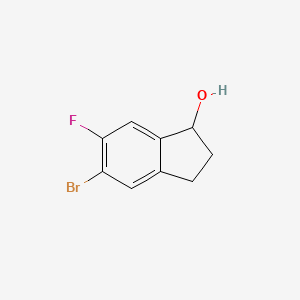
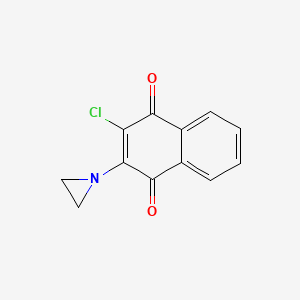


![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
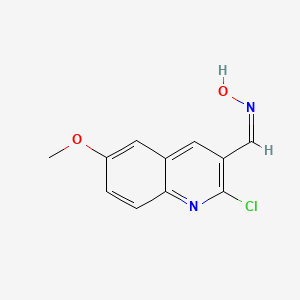
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
